molecular formula C23H24N4O5 B2862299 3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2035023-07-3

3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2862299
CAS No.: 2035023-07-3
M. Wt: 436.468
InChI Key: UMYGVWZBNCWEST-SOFGYWHQSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine-2,4-dione derivative with a piperidin-4-yl substituent at position 2. The piperidine moiety is functionalized with a (2E)-3-(3,4-dimethoxyphenyl)propenoyl group, which introduces a conjugated α,β-unsaturated ketone system. The 3,4-dimethoxyphenyl group enhances lipophilicity and may facilitate interactions with hydrophobic pockets in biological targets, such as kinases or folate-related enzymes. The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes like dihydrofolate reductase (DHFR), eukaryotic elongation factor-2 kinase (eEF-2K), and tyrosine kinases .

Properties

IUPAC Name

3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-4aH-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-18-7-5-15(14-19(18)32-2)6-8-20(28)26-12-9-16(10-13-26)27-22(29)17-4-3-11-24-21(17)25-23(27)30/h3-8,11,14,16-17H,9-10,12-13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZBAOPKKBWNE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C(=O)C4C=CC=NC4=NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C(=O)C4C=CC=NC4=NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyridopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molar Mass : 321.36 g/mol
  • CAS Number : Not specifically listed but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine derivatives leads to decreased levels of tetrahydrofolate, which is essential for nucleotide synthesis. This mechanism is significant in cancer therapy as it can induce apoptosis in rapidly dividing cells .
  • Tyrosine Kinases : The compound has shown potential as an inhibitor of specific tyrosine kinases involved in cancer progression. These kinases play a vital role in cell signaling pathways that regulate cell growth and differentiation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridopyrimidine derivatives:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanistic Studies : The compound's ability to inhibit DHFR was confirmed through enzyme assays, which indicated a competitive inhibition pattern with respect to folate substrates .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial Screening : It has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

  • Case Study on Cancer Treatment :
    • A study investigated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent in oncology .
  • Study on Antimicrobial Efficacy :
    • A series of experiments assessed the antibacterial effects against multi-drug resistant strains. The compound demonstrated effectiveness where conventional antibiotics failed, suggesting a novel approach in combating resistant infections .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/Effectiveness
AnticancerDHFRLow µM range
Tyrosine KinasesEffective inhibition
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 16 µg/mL

Table 2: Comparative Analysis with Other Pyridopyrimidine Derivatives

Compound NameTargetIC50 (µM)
1st Compound (Reference)DHFR0.5
2nd Compound (Reference)Tyrosine Kinase0.8
3-{1-[(2E)-3-(3,4-dimethoxyphenyl)...} DHFR1.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrido[2,3-d]pyrimidine derivatives, emphasizing substituent variations, biological targets, and activities:

Compound Substituents Target Key Activity Reference
3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Piperidin-4-yl acylated with 3,4-dimethoxyphenylpropenoyl Unknown* Potential kinase inhibition (structural analogy to eEF-2K inhibitors)
6-(2,6-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine (161) 2,7-diamine; 6-(2,6-dimethoxyphenyl) Biotin carboxylase Inhibits biotin carboxylase (IC₅₀ not reported)
Compound 6 (A-484954) 1,3-disubstituted uracil-derived pyrido[2,3-d]pyrimidine-2,4-dione eEF-2K IC₅₀ = 420 nM; suppresses eEF-2K activity in MDA-MB-231 cells
5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine 2,4-diamine; 3,4,5-trimethoxyphenylmethylamino DHFR Antifolate activity (specific IC₅₀ not reported)
7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine 2,4-diamine; 7-chloro, 5-methyl, 6-(2,5-dimethoxyphenyl)methyl Unknown Structural similarity to antifolates; potential DHFR inhibition

Notes:

  • Target compound: Its (2E)-propenoyl-piperidine substituent distinguishes it from other derivatives. The α,β-unsaturated ketone may enable covalent binding to cysteine residues in kinases, a mechanism observed in kinase inhibitors like afatinib .
  • Compound 6 (A-484954): The absence of the propenoyl group in this derivative results in non-covalent eEF-2K inhibition, suggesting divergent binding modes compared to the target compound .
  • DHFR-targeting analogues : The replacement of the dione moiety with diamines (e.g., 2,4-diamine) is critical for DHFR inhibition, as seen in methotrexate-like antifolates .

Research Findings

  • Structural Insights : Molecular docking of Compound 6 (A-484954) into a homology model of eEF-2K revealed that hydrophobic substituents at R1 and R2 enhance binding affinity . The target compound’s 3,4-dimethoxyphenyl group may similarly exploit hydrophobic interactions.
  • Therapeutic Potential: Pyrido[2,3-d]pyrimidine-2,4-diones are explored for cancer (eEF-2K inhibition) and infectious diseases (DHFR inhibition). The target compound’s propenoyl group could expand its utility to covalent kinase inhibition .

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